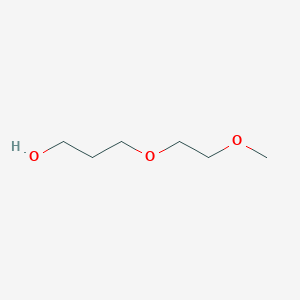

3-(2-Methoxyethoxy)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyethoxy)propan-1-ol is an organic compound with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)propan-1-ol typically involves the reaction of propylene oxide with methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxyethoxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form simpler alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Simpler alcohols.

Substitution: Ethers and esters.

Applications De Recherche Scientifique

3-(2-Methoxyethoxy)propan-1-ol is utilized in various scientific research fields, including:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: It serves as a medium for biological reactions and processes.

Medicine: It is explored for its potential use in drug formulation and delivery.

Industry: It is used in the production of coatings, adhesives, and other industrial products

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyethoxy)propan-1-ol involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and interaction of other compounds. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Methoxyethoxy)ethanol: Similar in structure but with different physical and chemical properties.

Propylene glycol methyl ether: Used as a solvent with similar applications but different reactivity.

Butan-1-ol and Butan-2-ol: Alcohols with similar uses but different molecular structures

Uniqueness

3-(2-Methoxyethoxy)propan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to act as a solvent and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications .

Activité Biologique

3-(2-Methoxyethoxy)propan-1-ol, also known as propylene glycol methyl ether, is an organic compound with various applications in industrial and consumer products. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activities associated with this compound, including its toxicity, pharmacological effects, and potential therapeutic uses.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₅H₁₂O₃

- Molecular Weight : 132.15 g/mol

- CAS Number : 1589-47-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity

Research indicates that this compound exhibits developmental toxicity in experimental models. The critical effect observed is linked to reproductive and developmental outcomes, with a lowest-observed-effect concentration (LOEC) identified at 843 mg/m³ in animal studies .

2. Antioxidant Activity

Studies have shown that related compounds with methoxy groups demonstrate significant antioxidant properties. While specific data on this compound is limited, its structural similarity to other methoxy-substituted compounds suggests potential antioxidative effects .

3. Antimicrobial Properties

Compounds with similar structures have been evaluated for their antimicrobial activity. For instance, derivatives exhibiting methoxy substitutions showed selective antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria . Although direct studies on this compound are sparse, its potential in this area warrants further investigation.

Case Studies

Case Study 1: Developmental Toxicity Assessment

A comprehensive risk assessment conducted by Health Canada highlighted the developmental toxicity of 2-methoxypropanol (a related compound). The study concluded that exposure levels during the use of consumer products could pose significant risks to human health, particularly regarding reproductive health . This finding raises concerns about the safety of products containing this compound.

Case Study 2: Antioxidant Activity Comparison

A comparative study evaluating various methoxy-substituted compounds found that those with multiple hydroxyl and methoxy groups exhibited enhanced antioxidant activity compared to standard antioxidants like BHT. This suggests that structural modifications in compounds similar to this compound could improve their biological efficacy .

Data Tables

Propriétés

IUPAC Name |

3-(2-methoxyethoxy)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-8-5-6-9-4-2-3-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZGOQAUTCWEQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.